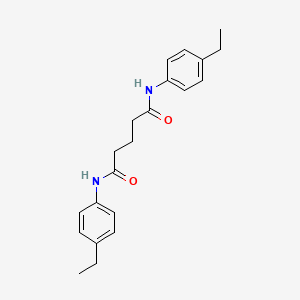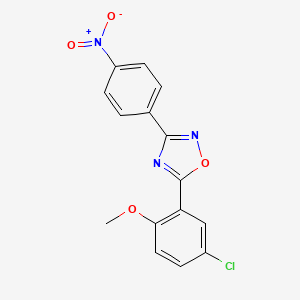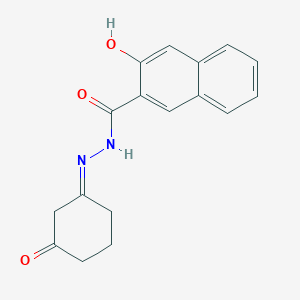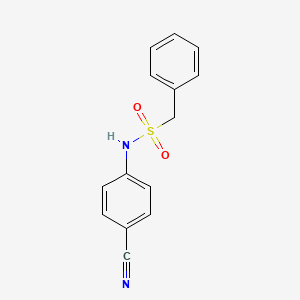
N-(4-cyanophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1-phenylmethanesulfonamide, also known as NPD1, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NPD1 is a small molecule that belongs to the class of sulfonamides, and it has been shown to possess anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the activation of signaling pathways that regulate inflammation and cell survival. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can reduce brain damage and improve neurological function in models of stroke and traumatic brain injury. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. N-(4-cyanophenyl)-1-phenylmethanesulfonamide is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. N-(4-cyanophenyl)-1-phenylmethanesulfonamide also has a short half-life in vivo, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyanophenyl)-1-phenylmethanesulfonamide. One area of interest is the development of N-(4-cyanophenyl)-1-phenylmethanesulfonamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(4-cyanophenyl)-1-phenylmethanesulfonamide in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-phenylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been studied extensively in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory effects in models of multiple sclerosis and rheumatoid arthritis. In cancer research, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGDNJOKSZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

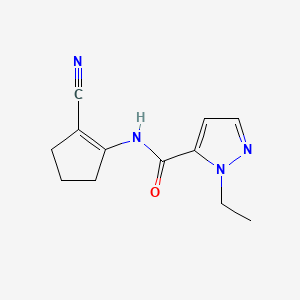
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
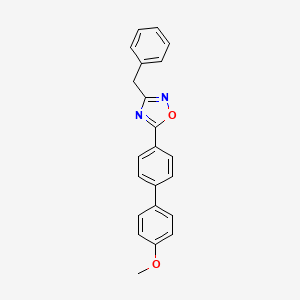
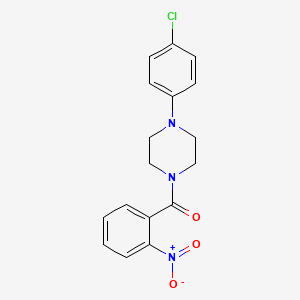
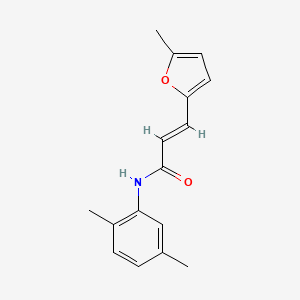
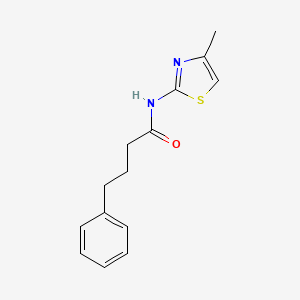
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
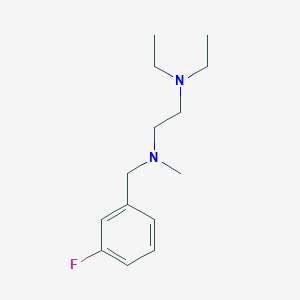
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)
![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)
